ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)thiophene-3-carboxylate
Description
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)thiophene-3-carboxylate is a multifunctional thiophene derivative with a complex substitution pattern. Its core structure comprises a thiophene ring substituted at positions 2, 3, 4, and 3. Key features include:
- Position 2: A benzamido group modified with a 4-(N-methyl-N-phenylsulfamoyl) substituent.
- Position 3: An ethyl carboxylate ester, a common functional group in prodrug design to enhance bioavailability.
- Position 4: A methyl group contributing to steric and electronic modulation.
- Position 5: A benzo[d][1,3]dioxol-5-ylmethyl (methylenedioxyphenylmethyl) group, a privileged scaffold in medicinal chemistry due to its metabolic stability and ligand-receptor interactions .
The compound’s synthesis likely involves multi-step reactions, including Friedel-Crafts acylations, bromination, and coupling reactions, as observed in analogous thiophene derivatives . Structural confirmation would rely on spectroscopic techniques (¹H/¹³C-NMR, IR, MS) and X-ray crystallography, similar to related compounds .
Properties
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O7S2/c1-4-37-30(34)27-19(2)26(17-20-10-15-24-25(16-20)39-18-38-24)40-29(27)31-28(33)21-11-13-23(14-12-21)41(35,36)32(3)22-8-6-5-7-9-22/h5-16H,4,17-18H2,1-3H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOKOKUBPUZQLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)thiophene-3-carboxylate is a complex organic compound that has attracted attention due to its diverse biological activities, particularly in anticancer research. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Benzo[d][1,3]dioxole moiety : Known for its role in enhancing biological activity.
- Thiophene core : Contributes to the compound's electronic properties.
- Sulfamoyl group : Implicated in various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C26H21N2O7S |
| Molecular Weight | 491.5 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have demonstrated that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties . The mechanism of action typically involves:
- Inhibition of EGFR : This receptor is crucial in cell proliferation and survival pathways. Inhibition leads to reduced tumor growth.
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways through the modulation of proteins such as Bax and Bcl-2, which are critical in regulating cell death.
A study reported IC50 values for related compounds indicating strong antitumor activity:
- HepG2 Cell Line : IC50 = 2.38 µM
- HCT116 Cell Line : IC50 = 1.54 µM
- MCF-7 Cell Line : IC50 = 4.52 µM
These values suggest that the compound is significantly more effective than standard chemotherapy agents like doxorubicin (IC50 = 7.46 µM for HepG2) .
Antiviral Activity
Preliminary investigations suggest that this compound exhibits antiviral properties , particularly against Hepatitis C Virus (HCV). In vitro studies indicate that it can inhibit viral replication, although detailed mechanisms remain under investigation .
Antimicrobial and Anti-inflammatory Properties
The structural complexity of this compound suggests potential for antimicrobial and anti-inflammatory activities . The presence of the sulfamoyl group may enhance interaction with microbial targets or inflammatory pathways, warranting further exploration .
Case Studies and Research Findings
Several research findings highlight the biological activities of this compound:
-
Synthesis and Evaluation :
- A detailed synthesis route was established involving multi-step organic reactions leading to high yields of the target compound. Evaluation included cytotoxicity assays against various cancer cell lines.
- Mechanistic Studies :
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Thiophene Core vs. Heterocyclic Variants: The target compound shares a thiophene-3-carboxylate backbone with compound 3 , but differs in substituents. Compared to benzo[b]thiophene derivatives like 1a , the target’s thiophene ring lacks fused aromatic systems, reducing planarity and possibly enhancing metabolic stability.
Sulfonamide and Sulfonyl Groups :
- The 4-(N-methyl-N-phenylsulfamoyl)benzamido group in the target compound is structurally distinct from the 4-sulfonylphenyl substituents in triazoles 7–9 . The N-methyl-N-phenyl moiety may enhance lipophilicity and blood-brain barrier penetration compared to simpler sulfonyl groups.
Benzo[d][1,3]dioxole Incorporation :
- Compound 35 shares the benzo[d][1,3]dioxole motif with the target compound but incorporates it into a thiazole scaffold. This highlights the versatility of methylenedioxyphenyl groups in diverse pharmacophores.
Bioactivity and Mechanism Hypotheses
- Antimicrobial Potential: Compound 3 demonstrated antibacterial and antifungal activity, suggesting that the target compound’s thiophene core and sulfonamide group may confer similar properties. The benzo[d][1,3]dioxole group in 35 and the target compound could enhance binding to cytochrome P450 enzymes or serotonin receptors, common targets for methylenedioxyphenyl-containing drugs.
Enzyme Inhibition :
Analytical and Crystallographic Insights
- Bond lengths and angles for the sulfonamide and benzo[d][1,3]dioxole groups would clarify conformational flexibility.
Molecular Networking :
- LC-MS/MS-based molecular networking (as in ) could cluster the target compound with other sulfonamide-thiophenes, aiding dereplication and SAR studies.
Q & A
Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the thiophene core via cyclocondensation of ethyl acetoacetate, sulfur, and cyanoacetamide derivatives in ethanol with triethylamine as a catalyst. This generates the 5-amino-thiophene-2-carboxylate scaffold .
- Step 2 : Functionalization of the thiophene ring. For example, benzamido groups are introduced via coupling reactions using chloroacetyl chloride or benzoyl chloride derivatives in dioxane with triethylamine as a base .
- Step 3 : Substituent modification (e.g., benzo[d][1,3]dioxol-5-ylmethyl attachment) via alkylation or nucleophilic substitution, often requiring anhydrous conditions and polar aprotic solvents like DMF .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR is critical for verifying substituent positions, especially distinguishing between methyl, benzamido, and sulfamoyl groups. Aromatic proton splitting patterns help confirm the benzo[d][1,3]dioxole moiety .
- FT-IR : Key peaks include C=O (ester: ~1700 cm⁻¹), sulfonamide (S=O: ~1350–1150 cm⁻¹), and C-O-C (benzo[d][1,3]dioxole: ~1250 cm⁻¹) .
- X-ray crystallography : Resolves ambiguities in stereochemistry and confirms solid-state conformation, particularly for bulky substituents .
Q. What purification strategies are recommended for isolating this compound?
- Recrystallization : Ethanol-DMF mixtures (e.g., 3:1 v/v) are effective for removing unreacted starting materials and by-products .
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for intermediates with polar functional groups (e.g., sulfamoyl or benzamido) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final coupling step?
- Catalyst screening : Test alternatives to triethylamine (e.g., DMAP or DBU) to enhance acylation efficiency .
- Solvent effects : Compare dioxane with DMF or THF; DMF may improve solubility of sulfamoyl-containing intermediates .
- Temperature control : Lower temperatures (0–5°C) during benzoyl chloride addition reduce side reactions like ester hydrolysis .
Q. What mechanistic insights exist for key reactions in the synthesis?
- Thiophene cyclization : Likely proceeds via a Gewald-like mechanism, where ethyl acetoacetate and sulfur form a thioketene intermediate, which reacts with cyanoacetamide derivatives .
- Cu(II)-mediated coupling : Evidence from analogous systems suggests Cu(II) facilitates dehydrogenation or radical pathways for aryl-aryl bond formation, relevant to benzo[d][1,3]dioxole attachment .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Analog synthesis : Replace the N-methyl-N-phenylsulfamoyl group with other sulfonamides (e.g., N-alkyl or heteroaryl variants) using methods in .
- Biological assays : Pair synthetic analogs with enzymatic inhibition studies (e.g., COX-2 or kinase assays) to correlate substituent electronics with activity.
Q. How to resolve contradictions in analytical data (e.g., NMR vs. MS)?
- High-resolution MS : Confirm molecular ion peaks to rule out isobaric impurities.
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals, particularly near the thiophene-benzo[d][1,3]dioxole junction .
Q. What strategies mitigate unexpected by-products during alkylation steps?
- Protecting groups : Temporarily protect the sulfamoyl moiety with tert-butyl groups to prevent nucleophilic attack during benzylation .
- Stoichiometry adjustment : Use excess benzyl bromide (1.5 eq.) to drive the reaction to completion, followed by aqueous workup to remove excess reagent .
Q. How to address poor solubility during purification?
Q. What computational methods predict electronic effects of substituents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
